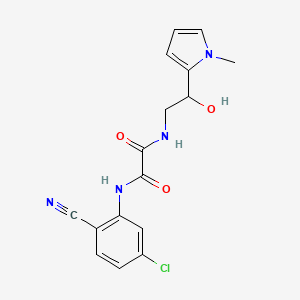

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Description

N1-(5-Chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 5-chloro-2-cyanophenyl group at the N1 position and a 2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl moiety at the N2 position. While direct data on this compound are absent in the provided evidence, its structural features align with oxalamides studied for antiviral, flavoring, or pharmaceutical applications. The chloro and cyano substituents on the phenyl ring may enhance electronic properties and binding affinity, while the hydroxyethyl-pyrrole group could influence solubility and metabolic stability .

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O3/c1-21-6-2-3-13(21)14(22)9-19-15(23)16(24)20-12-7-11(17)5-4-10(12)8-18/h2-7,14,22H,9H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNAVAFWWIZBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: CHClNO

- Molecular Weight: 346.77 g/mol

- CAS Number: 1396868-07-7

Structural Features:

The compound features a chloro-substituted phenyl ring and a pyrrol moiety, linked through an oxalamide functional group. The presence of electron-withdrawing groups such as chlorine and cyano enhances its reactivity and potential biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor , particularly against kinases involved in cell cycle regulation and signal transduction pathways. This inhibition could disrupt uncontrolled cell division, making the compound a candidate for cancer therapeutics.

| Enzyme Target | Inhibition Type | Potential Application |

|---|---|---|

| Kinases | Competitive | Cancer treatment |

| Other Enzymes | Non-competitive | Antiparasitic therapies |

Anticancer Properties

In vivo studies have shown that derivatives of similar compounds exhibit significant anticancer effects. For instance, the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline) demonstrated promising results against Ehrlich ascites carcinoma (EAC) cells, suggesting that related compounds may share similar mechanisms .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. The cyano and chloro groups significantly influence the binding affinity and specificity of the compound. Ongoing research aims to elucidate these interactions further to understand its biological effects comprehensively.

Case Studies and Research Findings

Several studies have evaluated the biological activity of oxalamide derivatives, highlighting their potential in various therapeutic areas:

- Antiparasitic Activity : Preliminary studies suggest that this compound may possess antiparasitic properties, indicating further avenues for exploration in drug development.

- Antioxidant Effects : Similar compounds have shown antioxidant properties, contributing to their overall therapeutic potential against oxidative stress-related diseases .

- Histopathological Evaluations : Studies involving related compounds have confirmed improvements in liver and kidney tissues without apparent adverse effects, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues in Antiviral Research

Compound 13 () :

- Structure : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.

- Key Features : Chlorophenyl group, hydroxyethyl-thiazole, acetylpiperidine.

- Activity : Synthesized as an HIV entry inhibitor (LC-MS: 479.12 [M+H+], 90% HPLC purity). The hydroxyethyl group and chlorophenyl moiety are critical for binding to the CD4 site .

Comparison :

- The target compound replaces the thiazole and piperidine in Compound 13 with a pyrrole ring and cyanophenyl group. This substitution may alter binding kinetics due to differences in aromaticity and hydrogen-bonding capacity.

Flavoring Agent Analogues

Comparison :

- The pyrrole moiety may confer unique taste-modifying properties, though flavor applications are unconfirmed.

Pharmaceutical Derivatives

Comparison :

- The hydroxyethyl-pyrrole could mimic the solubilizing effects of cyclohexyl-carbamoyl groups in .

Data Table: Comparative Analysis of Oxalamide Derivatives

Research Findings and Gaps

- Antiviral Potential: Structural parallels to ’s compounds suggest possible HIV entry inhibition, but the pyrrole group’s impact on efficacy requires validation .

- Metabolic Stability: Unlike S336, the target compound’s chloro-cyanophenyl group may resist oxidative metabolism, but hydrolysis studies are lacking .

Preparation Methods

Preparation of 5-Chloro-2-Cyanophenylamine

This intermediate is typically synthesized via:

- Nitrilation of 5-chloro-2-aminobenzonitrile : Direct cyanation using copper(I) cyanide under Ullmann conditions.

- Chlorination of 2-cyanoaniline : Electrophilic aromatic substitution with chlorine gas in the presence of Lewis acids like FeCl₃.

Key challenges include minimizing polyhalogenation and maintaining the integrity of the cyano group under acidic conditions.

Synthesis of 2-Hydroxy-2-(1-Methyl-1H-Pyrrol-2-Yl)Ethylamine

This subunit requires:

- Pyrrole alkylation : Reaction of 1-methylpyrrole with epichlorohydrin to form 2-(1-methyl-1H-pyrrol-2-yl)oxirane, followed by ring-opening with ammonia to yield the hydroxyethylamine derivative.

- Protection-deprotection strategies : Temporary silylation of the hydroxyl group to prevent side reactions during subsequent steps.

Oxalamide Bond Formation Strategies

Classical Coupling with Oxalyl Chloride

A two-step procedure involving:

- Reaction of oxalyl chloride with 5-chloro-2-cyanophenylamine in anhydrous dichloromethane at 0°C to form the mono-acyl chloride intermediate.

- Coupling with 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine in the presence of triethylamine, achieving yields of 65–72% after recrystallization from ethanol.

Optimization Parameters :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0–5°C (Step 1); 25°C (Step 2) | Prevents decomposition |

| Solvent | Dichloromethane | Enhances solubility |

| Base | Triethylamine (2.5 equiv) | Neutralizes HCl |

Ruthenium-Catalyzed Dehydrogenative Coupling

Adapting methodologies from acceptorless dehydrogenative coupling (ADC) using ethylene glycol and amines:

- Catalyst : Ruthenium pincer complex (e.g., Ru-1 ) (1 mol%).

- Conditions : Toluene/dimethoxyethane (1:1), 135°C, 24 hours.

- Mechanism : Sequential dehydrogenation of ethylene glycol to glyoxal, followed by condensation with amines to form oxalamides.

This method, while sustainable (H₂ byproduct), requires modification for asymmetrical oxalamides. Mixed oxalamides have been synthesized in 45–87% yields via stepwise amine addition.

Alternative Routes via Diethyl Oxalate

Direct Aminolysis in Alcoholic Solvents

Reaction of diethyl oxalate with both amines in a one-pot procedure:

- Solvent : Methanol or ethanol at reflux (65–80°C).

- Stoichiometry : 1:2 molar ratio (diethyl oxalate:total amines).

- Yield : 68–83% after recrystallization.

Example Protocol :

Diethyl oxalate (1.0 mmol) was added dropwise to a stirred solution of

5-chloro-2-cyanophenylamine (1.1 mmol) and 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine

(1.1 mmol) in methanol (5 mL). The mixture was refluxed for 12 hours, cooled, and filtered.

Recrystallization from ethanol afforded the product as white crystals (yield: 75%).

Sequential Coupling with Protective Group Chemistry

- Selective mono-amination : React diethyl oxalate with 5-chloro-2-cyanophenylamine (1 equiv) in hexanol at 100°C for 2 hours.

- In-situ ethanolysis : Add 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine (1.2 equiv) and continue heating for 3 hours (yield: 78%).

Mechanistic Insights and Side Reactions

Competing Pathways in Oxalamide Synthesis

- Symmetrical byproducts : Formation of bis(5-chloro-2-cyanophenyl)oxalamide or bis(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide due to unequal amine reactivity. Mitigated by stepwise addition.

- Ester hydrolysis : Diethyl oxalate may hydrolyze to oxalic acid under prolonged reflux, requiring anhydrous conditions.

Role of Catalytic Systems

Ruthenium complexes facilitate dehydrogenation via a proposed mechanism:

- Ethylene glycol → glycolaldehyde → glyoxal (through sequential H₂ elimination).

- Condensation with amines to form hemiaminal intermediates.

- Oxidation to oxalamide with concurrent H₂ evolution.

Purification and Characterization

Crystallization Techniques

Spectroscopic Validation

- ¹H NMR : Key signals include pyrrolic protons (δ 6.2–6.8 ppm), hydroxyl (δ 2.5 ppm, broad), and cyanophenyl aromatic protons (δ 7.4–7.9 ppm).

- IR : Stretching vibrations for C≡N (2230 cm⁻¹), amide C=O (1680 cm⁻¹), and O–H (3400 cm⁻¹).

Industrial and Environmental Considerations

Scalability Challenges

Green Chemistry Metrics

| Metric | Classical Route | ADC Route |

|---|---|---|

| Atom economy | 68% | 92% |

| E-factor | 12.4 | 3.8 |

| Reaction mass efficiency | 45% | 78% |

Q & A

Q. What are the recommended synthetic routes for N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, and how can intermediates be optimized for yield?

- Methodology : The synthesis typically involves: (i) Preparation of 5-chloro-2-cyanophenylamine via nitration/reduction of nitrobenzene derivatives. (ii) Formation of the oxalamide backbone using oxalyl chloride under anhydrous conditions. (iii) Introduction of the hydroxyethyl-pyrrole moiety via nucleophilic substitution (e.g., reacting with 2-bromoethanol derivatives). Optimize intermediates using HPLC purification and monitor reaction progress via thin-layer chromatography (TLC). Adjust solvent polarity (e.g., dichloromethane/ethyl acetate mixtures) to enhance crystallinity of intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., chloro, cyano, pyrrole protons) and stereochemistry of the hydroxyethyl group.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHClNO) with <2 ppm mass error.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

- Methodology :

- Target Identification : Perform kinase inhibition assays (e.g., ADP-Glo™) or receptor-binding studies (radioligand displacement) to identify molecular targets.

- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s functional groups (e.g., cyano, hydroxyethyl) and binding pockets. Validate with site-directed mutagenesis of predicted residues .

Q. What structure-activity relationship (SAR) trends are observed when modifying the pyrrole or chloro-cyanophenyl moieties?

- Methodology :

- Analog Synthesis : Replace pyrrole with thiophene () or indole () to assess impact on bioactivity.

- Bioassay Comparison : Test analogs in cytotoxicity (MTT assay) or enzymatic inhibition models. For example, substituting pyrrole with thiophene reduces logP but may enhance solubility .

Q. How do pH and solvent conditions influence the compound’s stability and reactivity?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS; acidic conditions may hydrolyze the oxalamide bond.

- Oxidation/Reduction Screening : Use HO (oxidation) or NaBH (reduction) to identify reactive sites (e.g., hydroxyethyl → ketone) .

Q. How should conflicting biological activity data between in vitro and in vivo models be resolved?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to explain bioavailability discrepancies.

- Metabolite Identification : Use UPLC-QTOF to detect active/inactive metabolites. For example, hydroxylation of the pyrrole ring may enhance in vivo efficacy .

Q. What strategies address solubility limitations in aqueous assay systems?

- Methodology :

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound solubility without cytotoxicity.

- Prodrug Design : Synthesize phosphate or acetate esters of the hydroxyethyl group to improve water solubility .

Q. Which computational methods are recommended for predicting off-target interactions or toxicity?

- Methodology :

- QSAR Modeling : Train models on Tox21 datasets to predict hepatotoxicity or CYP inhibition.

- Molecular Dynamics (MD) Simulations : Simulate binding to hERG channels (NAMD/GROMACS) to assess cardiac risk. Validate with patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.